4-ethyl-7,7-dimethyl-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile
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Overview
Description
4-ethyl-7,7-dimethyl-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic compound that features a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-7,7-dimethyl-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common approach is the condensation of 2-methyl-1H-indole-3-carbaldehyde with ethyl cyanoacetate in the presence of a base, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput reactors, controlled temperature and pressure conditions, and the employment of catalysts to accelerate the reaction rates .
Chemical Reactions Analysis
Types of Reactions
4-ethyl-7,7-dimethyl-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the quinoline or indole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce alkyl or aryl groups onto the core structure .
Scientific Research Applications
4-ethyl-7,7-dimethyl-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-ethyl-7,7-dimethyl-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the structural features of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline and indole derivatives, such as:
- 2-methyl-1H-indole-3-carbaldehyde
- 7,7-dimethyl-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-5-oxo-5,6,7,8-tetrahydroquinoline
- 4-ethyl-7,7-dimethyl-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-5-oxo-5,6,7,8-tetrahydroquinoline
Uniqueness
What sets 4-ethyl-7,7-dimethyl-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile apart is its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential as a versatile compound in scientific research.
Properties
IUPAC Name |
4-ethyl-7,7-dimethyl-2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2S/c1-5-15-17(12-26)24(28-19-10-25(3,4)11-20(29)23(15)19)31-13-21(30)22-14(2)27-18-9-7-6-8-16(18)22/h6-9,27H,5,10-11,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAMJSSUHKIVLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC2=C1C(=O)CC(C2)(C)C)SCC(=O)C3=C(NC4=CC=CC=C43)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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